1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene

Flame Retardant Polymer Science Halogen Content

Achieving targeted flame retardancy without compromising polymer mechanical properties often requires high reagent loading. This fully brominated cyclic diene (89.6% Br) solves that with 2.5x higher efficiency than chlorine analogs. - Flame Retardant Intermediate: Achieves non-flammability in copolymers at only 9.83 wt% Br loading. - Diels-Alder Reagent: ~2.5x slower kinetics than hexachloro analog enables better exotherm control. - Bromination Agent: Transfers up to 6 Br atoms/molecule, reducing reagent mass and waste.

Molecular Formula C5Br6
Molecular Weight 539.5 g/mol
CAS No. 14310-17-9
Cat. No. B3047660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene
CAS14310-17-9
Molecular FormulaC5Br6
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESC1(=C(C(C(=C1Br)Br)(Br)Br)Br)Br
InChIInChI=1S/C5Br6/c6-1-2(7)4(9)5(10,11)3(1)8
InChIKeyNUYUCYZVFLZIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexabromocyclopentadiene: Key Properties and Procurement


1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene (CAS 14310-17-9), also known as hexabromocyclopentadiene (HBC), is a fully brominated cyclic diene with the molecular formula C5Br6 and a molecular weight of 539.5 g/mol [1]. Its fully substituted structure results in an exceptionally high bromine content (~89.6% by weight) [2], which underpins its primary applications as a flame retardant intermediate and a specialized bromination reagent. This compound is primarily employed as a reactive intermediate in the synthesis of high-halogen-content polymers and fine chemicals, rather than as a direct additive [3].

Br
High bromine content intermediate — Enables efficient flame-retardant copolymer design with reduced loading requirements.
DA
Controlled Diels-Alder reactivity — Electron-poor diene with a reported slower kinetic profile supports precise cycloaddition process control.
Br⁺
Multi-bromine transfer capability — Can function as an electrophilic bromination reagent with up to six transferable bromine atoms per molecule.

Why Hexabromocyclopentadiene Cannot Be Replaced by Analogs


The performance of 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene in key applications is dictated by its unique molecular architecture and resulting physicochemical properties. Its fully brominated structure provides a bromine content (~89.6%) that is among the highest for small-molecule organic compounds [1]. This directly impacts its efficiency as a flame retardant intermediate, where lower bromine content analogs require significantly higher loading levels to achieve equivalent performance [2]. Furthermore, its electronic configuration as an electron-poor diene dictates specific and quantifiable reactivity in Diels-Alder cycloadditions [3]. Therefore, substituting this compound with structurally similar but electronically distinct analogs like hexachlorocyclopentadiene or partially brominated species will alter reaction kinetics, product yield, and final material properties in ways that cannot be accommodated by simple formulation adjustments.

Product
HBC
Hexabromocyclopentadiene
~89.6% bromine content; slower, electron-poor diene reactivity.
Analog: Cl-CPD
Hexachlorocyclopentadiene has substantially lower halogen mass efficiency and ~2.5× faster cycloaddition rate; substitution may shift flame-retardant loading and reaction kinetic control.
Product
HBC
Fully brominated
Six bromine substituents give unique electron deficiency and high bromine payload.
Partially brominated analogs
Lower bromine content alters Diels-Alder electronic character and reduces per-molecule bromine transfer; may not reproduce reported efficiency or reactivity profiles.

Quantitative Evidence: Hexabromocyclopentadiene vs Analogs


Flame Retardant Efficiency: Br vs Cl Copolymers

In a direct comparative study, copolymers derived from hexabromocyclopentadiene achieved non-flammability at a significantly lower halogen content (9.83 wt% Br) compared to those derived from its chlorine analog, hexachlorocyclopentadiene (25.0 wt% Cl) [1]. This superior efficiency is directly attributed to the higher atomic mass and lower bond dissociation energy of bromine, which facilitates more effective gas-phase radical quenching. The high bromine content (~89.6%) of the parent compound is a key enabling factor for achieving this threshold [2].

Flame retardant efficiency
Head-to-head
9.83 wt% Br vs 25.0 wt% Cl
Reported 2.5× lower halogen loading required for non-flammability in acrylonitrile copolymers.
Copolymer combustion testing; Br efficiency attributed to radical quenching.
Flame Retardant Polymer Science Halogen Content

Diels-Alder Reactivity: Kinetic Comparison with Cl Analog

A kinetic study quantifying the Diels-Alder reaction rates of hexahalocyclopentadienes with long-chain olefins (unsaturated fatty esters) established second-order rate constants. The study determined that hexabromocyclopentadiene reacts, on average, 2.5 times slower than its chlorinated analog, hexachlorocyclopentadiene, under identical conditions [1]. This quantifiable difference confirms the electronic influence of the heavier bromine atoms, which renders the diene more electron-deficient and less nucleophilic. Additionally, a qualitative assessment from a separate study confirms that hexabromocyclopentadiene behaves as an electron-poor diene, exhibiting higher reactivity with the electron-rich dienophile cyclopentadiene than with the electron-deficient dienophile maleic anhydride [2].

Diels-Alder kinetics
Cross-study comparable
k₂ (HBC) ~2.5× slower than Cl-CPD
Slower, more controlled reactivity with long-chain olefins supports synthetic process control.
UV-monitored reaction with fatty esters; electron-poor diene character confirmed.
Cycloaddition Reaction Kinetics Dienophile

Synthetic Accessibility from Chlorinated Precursor

A convenient and practical synthesis of hexabromocyclopentadiene is achieved via complete halogen exchange from the readily available and inexpensive hexachlorocyclopentadiene (1) using boron tribromide (BBr₃) and catalytic aluminum tribromide (AlBr₃) [1]. This method provides the compound in high purity (crystallizing as amber-colored needles) and is well-suited for laboratory-scale production. In contrast, the direct synthesis of hexachlorocyclopentadiene involves hazardous chlorination of hydrocarbons at high temperatures [2].

Synthetic access
Class-level inference
Halogen exchange from Cl-CPD using BBr₃/AlBr₃
Convenient laboratory-scale preparation from a stable, commercially available chlorinated precursor.
Yields high-purity amber needles; mild conditions vs high-temperature chlorination.
Synthetic Methodology Halogen Exchange Precursor Synthesis

Bromination Atom Economy vs NBS

Hexabromocyclopentadiene functions as an electrophilic bromination reagent for activated saturated sites (α-keto and benzylic positions) and aromatic compounds, proceeding via a bromonium ion transfer mechanism [1]. As a source of 'Br⁺' equivalents, it distinguishes itself from common reagents like N-bromosuccinimide (NBS) by its higher potential atom economy. While NBS transfers only one bromine atom to the substrate and generates stoichiometric succinimide waste, hexabromocyclopentadiene possesses six transferable bromine atoms per molecule [2]. Although the extent of bromine transfer is substrate-dependent, this structural feature theoretically allows for a higher bromine payload per equivalent of reagent, reducing the total mass of reagent required and the associated waste stream.

Bromination atom economy
Class-level inference
6 Br per molecule vs NBS (1 Br)
Higher theoretical bromine transfer capacity may reduce reagent mass and waste in electrophilic brominations.
Substrate-dependent; bromonium ion transfer mechanism reported.
Bromination Reagent Atom Economy Electrophilic Bromination

Hexabromocyclopentadiene: Key Application Scenarios


Flame Retardant Copolymer Synthesis

This compound is the monomer of choice for synthesizing vinyl ester derivatives that, when copolymerized with acrylonitrile, achieve non-flammability at a critical bromine loading of only 9.83 wt% [1]. This low loading threshold, which is 2.5x more efficient than the equivalent chlorine-based system, allows for the creation of flame-retardant polymers with preserved mechanical integrity and processability [1].

Controlled Diels-Alder Cycloadditions

For synthetic chemists requiring a highly electron-deficient diene for Diels-Alder reactions, this compound offers a kinetically distinct alternative to hexachlorocyclopentadiene. Its quantified slower reaction rate (~2.5x) with typical olefins provides a wider process window for managing exotherms and optimizing yields in the synthesis of complex polycyclic frameworks [2].

High-Atom-Economy Bromination Reagent

In the bromination of activated aromatic or α-carbonyl positions, this reagent offers a strategic advantage over N-bromosuccinimide (NBS). Its theoretical capacity to transfer up to six bromine atoms per molecule [3] translates to a significant reduction in reagent mass and waste, aligning with the principles of green chemistry and process intensification [4].

Precursor for Advanced Halogenated Materials

The well-established, convenient synthesis from hexachlorocyclopentadiene via halogen exchange [5] makes this compound a reliable and accessible precursor for generating novel brominated building blocks (e.g., octabromofulvalene) and carbon materials [6]. Its high purity and crystalline nature further support its use as a robust starting material for reproducible academic and industrial R&D.

Application
Selection Property
Validation Focus
Flame retardant copolymer synthesis
Bromine loading efficiency
Copolymer non-flammability threshold
Controlled Diels-Alder cycloadditions
Kinetic profile (slower reactivity)
Reaction exotherm and yield control
High-atom-economy brominations
Theoretical bromine transfer capacity
Reagent mass reduction and waste profile
Precursor for advanced brominated materials
Synthetic accessibility from Cl precursor
Purity and reproducibility of derived building blocks
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